(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide

Catalog No.
S14677927
CAS No.
M.F
C22H20F2N4O2
M. Wt
410.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(...

Product Name

(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide

IUPAC Name

(2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide

Molecular Formula

C22H20F2N4O2

Molecular Weight

410.4 g/mol

InChI

InChI=1S/C22H20F2N4O2/c1-13-19(11-25-14(2)27-13)30-12-22(15-4-3-5-16(23)8-15)9-18(22)21(29)28-20-7-6-17(24)10-26-20/h3-8,10-11,18H,9,12H2,1-2H3,(H,26,28,29)/t18?,22-/m1/s1

InChI Key

MUGXRYIUWFITCP-LMNIDFBRSA-N

Canonical SMILES

CC1=NC(=NC=C1OCC2(CC2C(=O)NC3=NC=C(C=C3)F)C4=CC(=CC=C4)F)C

Isomeric SMILES

CC1=NC(=NC=C1OC[C@]2(CC2C(=O)NC3=NC=C(C=C3)F)C4=CC(=CC=C4)F)C

The compound (2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide is a complex organic molecule characterized by its unique structural features. It contains a cyclopropane ring, which is a three-membered cyclic alkane, and incorporates various functional groups including an amide, a pyrimidine, and a pyridine moiety. This intricate structure suggests potential for diverse biological interactions and therapeutic applications.

The chemical reactivity of this compound can be analyzed through various reaction mechanisms, including:

  • Nucleophilic Substitution: The amide group can undergo nucleophilic substitution reactions, where the nitrogen atom may act as a nucleophile.
  • Hydrolysis: In aqueous environments, the amide bond may hydrolyze to yield the corresponding carboxylic acid and amine.
  • Cyclopropane Ring Opening: Under certain conditions, the cyclopropane ring may open to form more stable structures, depending on the substituents and reaction conditions.

These reactions are essential for understanding its metabolic pathways and potential degradation products in biological systems.

The biological activity of this compound is of significant interest. Preliminary studies suggest that it may exhibit:

  • Anticancer Properties: Compounds with similar structural motifs have been shown to inhibit cancer cell proliferation.
  • Antimicrobial Activity: The presence of fluorinated aromatic rings often correlates with enhanced antimicrobial properties.
  • Enzyme Inhibition: The compound may interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor.

Research utilizing computational methods such as structure-activity relationship modeling has been employed to predict its biological effects based on its chemical structure .

The synthesis of this compound can be approached through several methodologies:

  • Multi-step Synthesis: Starting from commercially available precursors, multiple synthetic steps involving functional group transformations (e.g., alkylation, acylation) can be utilized to construct the desired structure.
  • Coupling Reactions: Techniques such as Suzuki or Stille coupling could be employed to form the aromatic components of the molecule.
  • Chiral Synthesis: Given its stereocenter, asymmetric synthesis methods may be necessary to ensure the correct stereochemistry is obtained.

These synthetic routes must be optimized for yield and purity to facilitate further biological testing.

The potential applications of this compound span various fields:

  • Pharmaceutical Development: Due to its predicted biological activities, it may serve as a lead compound in drug discovery efforts targeting cancer or infectious diseases.
  • Research Tool: It could be utilized in biochemical assays to investigate specific enzyme interactions or cellular pathways.
  • Agricultural Chemicals: If shown to possess antimicrobial properties, it might be developed into a pesticide or fungicide.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

  • Binding Affinity Studies: Techniques such as surface plasmon resonance or isothermal titration calorimetry can determine how strongly the compound binds to target proteins or enzymes.
  • Metabolic Stability Assessments: Evaluating how the compound is metabolized by liver enzymes can provide insights into its pharmacokinetics and potential toxicity.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells will help assess its therapeutic viability.

Such studies contribute significantly to the development of safe and effective therapeutic agents.

Several compounds share structural similarities with (2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide. These include:

  • (R)-1-(3-Fluorophenyl)-2-(4-methylpyrimidin-5-yloxy)cyclopropanecarboxylic acid
    • Similar cyclopropane structure
    • Exhibits anti-inflammatory properties
  • N-(5-Fluoropyridin-2-yl)-N'-(3-fluorophenyl)urea
    • Contains fluorinated aromatic systems
    • Known for its role in cancer therapy
  • (S)-2-(4-Methylpyridin-2-yloxy)-2-(3-fluorophenyl)propanoic acid
    • Features similar functional groups
    • Demonstrates antimicrobial activity

Uniqueness

The uniqueness of (2S)-2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide lies in its specific combination of a cyclopropane core with multiple fluorinated substituents and heterocyclic rings. This combination may confer distinct pharmacological properties not observed in related compounds, making it a candidate for further investigation in drug development and other applications.

XLogP3

3.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

410.15543222 g/mol

Monoisotopic Mass

410.15543222 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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